2,4,4-Trimethylpentan-1-ol chemical properties and structure
2,4,4-Trimethylpentan-1-ol chemical properties and structure
An In-Depth Technical Guide to 2,4,4-Trimethylpentan-1-ol: Structure, Properties, and Key Chemical Transformations
Introduction
2,4,4-Trimethylpentan-1-ol, an isomer of octanol, is a branched-chain primary alcohol with significant applications in various chemical industries. Its unique structure, characterized by a bulky neopentyl-like group, imparts distinct physical and chemical properties that differentiate it from its linear counterpart, 1-octanol. This guide provides a comprehensive technical overview of 2,4,4-trimethylpentan-1-ol, delving into its molecular structure, physicochemical properties, primary synthesis routes, and characteristic chemical reactivity. The content herein is curated for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of this versatile compound.
Molecular Structure and Stereochemistry
The fundamental identity of a chemical compound is dictated by its structure. 2,4,4-Trimethylpentan-1-ol possesses the chemical formula C₈H₁₈O.[1][2][3] Its IUPAC name systematically describes its connectivity: a pentane backbone with three methyl groups at positions 2, 4, and 4, and a primary alcohol group at position 1.[2][3]
The carbon atom at position 2 is a chiral center, as it is bonded to four different groups: a hydrogen atom, a methyl group, a hydroxymethyl group (-CH₂OH), and a -CH₂C(CH₃)₃ group. Consequently, 2,4,4-trimethylpentan-1-ol can exist as a pair of enantiomers: (R)-2,4,4-trimethylpentan-1-ol and (S)-2,4,4-trimethylpentan-1-ol.[4] Commercially available products are typically sold as a racemic mixture.
Caption: 2D representation of 2,4,4-Trimethylpentan-1-ol's molecular structure.
Physicochemical Properties
The physical and chemical characteristics of 2,4,4-trimethylpentan-1-ol are a direct consequence of its branched structure and the presence of a terminal hydroxyl group. It is a colorless liquid at room temperature.[1] The hydroxyl group allows for hydrogen bonding, resulting in a relatively high boiling point and flash point compared to non-polar compounds of similar molecular weight. However, its significant branching reduces the effectiveness of van der Waals interactions, leading to a lower boiling point than its linear isomer, 1-octanol. It is soluble in most organic solvents but has low solubility in water.[1]
Table 1: Key Physicochemical Properties of 2,4,4-Trimethylpentan-1-ol
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈O | [2][3] |
| Molecular Weight | 130.23 g/mol | [1][2][3] |
| CAS Number | 16325-63-6 | [2][3][5] |
| Appearance | Colorless liquid | [1] |
| Density | 0.818 g/mL at 25 °C | [6] |
| Boiling Point | 168-169 °C at 740 mmHg | [6] |
| Melting Point | -61.15 °C (estimate) | [5] |
| Flash Point | 60 °C (140 °F) - closed cup | [5][6] |
| Refractive Index (n20/D) | 1.427 | [5][6] |
| SMILES | CC(CC(C)(C)C)CO | [3][7] |
| InChIKey | ZNRVRWHPZZOTIE-UHFFFAOYSA-N | [2][3] |
Synthesis and Manufacturing
The industrial production of 2,4,4-trimethylpentan-1-ol is primarily achieved through the hydroformylation (also known as the oxo process) of diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene), followed by hydrogenation.[8]
Hydroformylation: This cornerstone of industrial organic synthesis involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[9][10] Synthesis gas (a mixture of carbon monoxide and hydrogen) is used in the presence of a transition metal catalyst, typically based on cobalt or rhodium.[9][10][11] The choice of catalyst and ligands is critical for controlling the regioselectivity of the reaction—that is, the ratio of the linear to the branched aldehyde product.[12]
The reaction proceeds via a series of steps involving the coordination of the alkene and CO to the metal center, migratory insertion, and finally, reductive elimination of the aldehyde product. For diisobutylene, this process yields 3,5,5-trimethylhexanal, which is then hydrogenated to the final alcohol product.
Hydrogenation: The resulting aldehyde is subsequently reduced to 2,4,4-trimethylpentan-1-ol. This reduction is typically carried out using catalytic hydrogenation with catalysts such as Raney nickel or precious metals like palladium or platinum on a carbon support.
Caption: Industrial synthesis workflow for 2,4,4-trimethylpentan-1-ol.
Key Chemical Reactions and Protocols
As a primary alcohol, 2,4,4-trimethylpentan-1-ol undergoes reactions characteristic of its functional group, including esterification and oxidation.
Fischer Esterification
The reaction of 2,4,4-trimethylpentan-1-ol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) yields an ester and water.[13][14] This equilibrium-controlled reaction, known as Fischer esterification, is typically driven to completion by removing water or using an excess of one reactant.[13] These esters often have characteristic fragrances and are used in the flavor and fragrance industry.
This protocol describes a standard laboratory procedure for the synthesis of 2,4,4-trimethylpentyl acetate. The rationale is to use an excess of the less expensive reagent, acetic acid, and a strong acid catalyst to drive the equilibrium towards the product.
Materials:
-
2,4,4-Trimethylpentan-1-ol (98%)
-
Glacial Acetic Acid (≥99.7%)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Dichloromethane (DCM)
-
Deionized Water
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 13.0 g (0.1 mol) of 2,4,4-trimethylpentan-1-ol and 12.0 g (0.2 mol) of glacial acetic acid.
-
Catalyst Addition: While stirring, carefully add 1 mL of concentrated sulfuric acid dropwise to the mixture. Causality Note: The acid protonates the carbonyl oxygen of the acetic acid, making it a much more potent electrophile for attack by the alcohol's hydroxyl group.[13]
-
Reflux: Heat the mixture to reflux using a heating mantle for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
-
Workup - Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of cold deionized water.
-
Extraction: Extract the aqueous layer with 2 x 30 mL portions of dichloromethane. Combine the organic layers.
-
Neutralization: Wash the combined organic layers with 2 x 30 mL of saturated sodium bicarbonate solution until the effervescence ceases. Self-Validation: This step is crucial to remove the unreacted acetic acid and the sulfuric acid catalyst. The cessation of CO₂ evolution indicates complete neutralization.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator.
-
Purification: The crude ester can be purified by vacuum distillation to yield pure 2,4,4-trimethylpentyl acetate.
Applications and Safety
Applications
2,4,4-Trimethylpentan-1-ol serves as a key intermediate in the synthesis of other chemicals. Its principal application is as a precursor to:
-
Esters: Used as plasticizers, lubricants, and in fragrances.
-
Surfactants: The alcohol can be ethoxylated to produce non-ionic surfactants.
-
Solvents: Its chemical properties make it a useful solvent in certain formulations.
It is also identified as the principal metabolite of 2,2,4-trimethylpentane (isooctane), a component of gasoline, making it relevant in toxicological and environmental studies.[6]
Safety and Handling
2,4,4-Trimethylpentan-1-ol is classified as a flammable liquid and vapor.[3][6][15] It is essential to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[15][16] Use of spark-proof tools and explosion-proof equipment is recommended.[15] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[15][17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides.[15]
-
First Aid: In case of skin contact, rinse immediately with water.[15] For eye contact, rinse with plenty of water for at least 15 minutes and seek medical attention.[15]
References
-
NIST. (n.d.). 2,4,4-Trimethyl-1-pentanol. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemsrc. (n.d.). 2,4,4-Trimethylpentan-1-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85984, 2,4,4-Trimethylpentan-1-ol. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20152657, 2,2,4-Trimethylpentane;2,4,4-trimethylpentan-1-ol. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6993190, (2R)-2,4,4-trimethylpentan-1-ol. PubChem. Retrieved from [Link]
-
NIST. (n.d.). 2,4,4-Trimethyl-1-pentanol. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,4,4-trimethylpentan-1-ol (C8H18O). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71366135, 2,4,4-Trimethylpent-2-en-1-ol. PubChem. Retrieved from [Link]
-
NIST. (n.d.). 1-Pentanol, 2,2,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). IR Spectrum for 2,4,4-Trimethyl-1-pentanol. NIST Chemistry WebBook. Retrieved from [Link]
-
Loba Chemie. (n.d.). 2,2,4-TRIMETHYLPENTANE FOR HPLC & UV SPECTROSCOPY. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 2,4,4-trimethylpentan-1-ol. Retrieved from [Link]
-
NIST. (n.d.). Mass Spectrum for 1-Pentanol, 2,2,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Gas Chromatography for 1-Pentanol, 2,2,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2,2,4-Trimethylpentan-1-ol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,2,4-trimethyl-1-pentanol. Retrieved from [Link]
- Google Patents. (n.d.). CN107056576B - Preparation method of 2,4,4-trimethyl-1-pentene.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
ResearchGate. (2025). Hydroformylation of Alkenes: An Industrial View of the Status and Importance. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydroformylation ( OXO ) Catalysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13904097, (2S,3R)-2,3,4-trimethylpentan-1-ol. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US4528403A - Hydroformylation process for preparation of aldehydes and alcohols.
-
YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- Google Patents. (n.d.). WO2002020448A1 - Process for the hydroformylation of alkenes.
-
YouTube. (2015). 10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7868, 2,4,4-Trimethyl-1-pentene. PubChem. Retrieved from [Link]
Sources
- 1. 2,4,4-Trimethylpentan-1-ol | 16325-63-6 | FT133303 [biosynth.com]
- 2. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]
- 3. 2,4,4-Trimethylpentan-1-ol | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R)-2,4,4-trimethylpentan-1-ol | C8H18O | CID 6993190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,4-Trimethylpentan-1-ol | CAS#:16325-63-6 | Chemsrc [chemsrc.com]
- 6. 2,4,4-三甲基-1-戊醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scitoys.com [scitoys.com]
- 8. 2,4,4-Trimethyl-1-pentene | C8H16 | CID 7868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US4528403A - Hydroformylation process for preparation of aldehydes and alcohols - Google Patents [patents.google.com]
- 12. WO2002020448A1 - Process for the hydroformylation of alkenes - Google Patents [patents.google.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. lobachemie.com [lobachemie.com]
